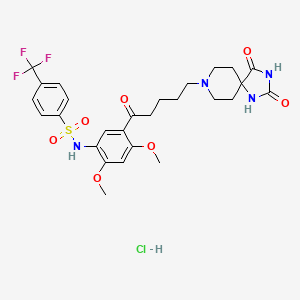

RS-102221 hydrochloride

描述

属性

IUPAC Name |

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJZEJZLRDIHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClF3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187397-18-8 | |

| Record name | RS-102221 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS-102221 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. By competitively inhibiting the binding of endogenous serotonin to the 5-HT2C receptor, RS-102221 effectively blocks its downstream signaling cascades, primarily the Gq/11-mediated activation of phospholipase C. This antagonism leads to a variety of physiological effects, including increased food intake, weight gain, and anxiolytic-like behaviors in preclinical models. This document provides a comprehensive overview of the mechanism of action of RS-102221, detailing its binding affinity, functional antagonism, impact on signaling pathways, and relevant experimental protocols.

Introduction

The serotonin 5-HT2C receptor is a key modulator of numerous physiological and psychological processes, including appetite, mood, and cognition.[1] Its role in these functions has made it a significant target for therapeutic intervention. RS-102221 has emerged as a valuable research tool and a potential therapeutic agent due to its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.[2] This selectivity allows for the precise investigation of 5-HT2C receptor function and offers the potential for targeted therapeutic effects with a reduced risk of off-target side effects.

Core Mechanism of Action: 5-HT2C Receptor Antagonism

The primary mechanism of action of RS-102221 is its competitive antagonism at the 5-HT2C receptor. It binds to the receptor with high affinity but does not elicit a functional response, thereby preventing the binding and action of the endogenous agonist, serotonin (5-hydroxytryptamine).

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity of RS-102221 for both human and rat 5-HT2C receptors. The compound exhibits significantly lower affinity for the 5-HT2A and 5-HT2B receptors, highlighting its selectivity.[2]

| Parameter | Human 5-HT2C | Rat 5-HT2C | Human 5-HT2A | Human 5-HT2B | Reference |

| pKi | 8.4 | 8.5 | <6.5 | <6.5 | [2] |

| Ki (nM) | ~4.0 | ~3.2 | >1000 | >1000 | [2][3] |

| Selectivity (fold) | - | - | ~100-fold vs 5-HT2C | ~100-fold vs 5-HT2C | [2][3] |

Functional Antagonism

Functional assays have confirmed that RS-102221 acts as a pure antagonist with no detectable intrinsic agonist activity.[2] In a cell-based microphysiometry functional assay, RS-102221 antagonized 5-HT-induced cellular responses with a pA2 of 8.1.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Downstream Signaling Pathways

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. As an antagonist, RS-102221 blocks the initiation of this signaling cascade by serotonin.

References

The Affinity and Selectivity Profile of RS-102221 Hydrochloride for Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2C receptor.[1] This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, detailing the quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on serotonergic neurotransmission.

Data Presentation: Binding Affinity and Selectivity

The affinity of this compound for various serotonin receptor subtypes has been characterized primarily through radioligand binding assays. The compound exhibits a high affinity for the human and rat 5-HT2C receptors, with significantly lower affinity for other 5-HT receptor subtypes, as well as for adrenergic and muscarinic receptors.[1]

Table 1: Binding Affinity of RS-102221 for Serotonin 5-HT2 Receptor Subtypes

| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT2C |

| 5-HT2C | Human | 8.4[1] | ~4 | - |

| 5-HT2C | Rat | 8.5[1] | ~3.16 | - |

| 5-HT2A | Human/Rat | Not explicitly stated, but ~100-fold lower affinity than for 5-HT2C[1] | ~400 | ~100 |

| 5-HT2B | Human/Rat | Not explicitly stated, but ~100-fold lower affinity than for 5-HT2C[1] | ~400 | ~100 |

Note: The Ki values are approximated from the pKi values (Ki = 10^(-pKi)). The selectivity is reported to be approximately 100-fold for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity has been achieved through a combination of in vitro assays.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of RS-102221 for serotonin receptor subtypes.

General Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are transfected to stably express the human or rat serotonin receptor subtype of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B).

-

Cells are cultured and harvested.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

-

-

Competition Binding Assay:

-

Cell membranes expressing the target receptor are incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C, [3H]-ketanserin for 5-HT2A) at a concentration close to its Kd.

-

Increasing concentrations of the unlabeled competitor compound (RS-102221) are added to the incubation mixture.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of RS-102221 that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays: Microphysiometry

Functional assays are employed to determine whether a compound acts as an agonist or an antagonist at a receptor and to quantify its potency (pA2 for an antagonist).

Objective: To assess the functional antagonist activity of RS-102221 at the 5-HT2C receptor.

General Methodology (based on similar GPCR antagonist assays):

-

Cell Culture: CHO cells stably expressing the human 5-HT2C receptor are cultured on Cytosensor® microphysiometer capsules.

-

Assay Principle: Microphysiometry measures the rate of proton extrusion from cells, which is an indicator of metabolic activity. Activation of Gq-coupled receptors like 5-HT2C leads to an increase in this acidification rate.

-

Antagonist Evaluation:

-

The cells are first exposed to a known 5-HT2C receptor agonist (e.g., serotonin) to establish a baseline response.

-

The cells are then incubated with varying concentrations of RS-102221 for a defined period.

-

The agonist is then re-applied in the presence of RS-102221.

-

-

Data Analysis:

-

The ability of RS-102221 to inhibit the agonist-induced increase in the acidification rate is measured.

-

The data are used to construct a Schild plot, from which the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A pA2 value of 8.1 was reported for RS-102221, indicating potent antagonist activity.[1]

-

Mandatory Visualizations

Signaling Pathway of the 5-HT2C Receptor

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of RS-102221.

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship: Selectivity Profile of RS-102221

This diagram illustrates the high selectivity of RS-102221 for the 5-HT2C receptor compared to other related receptors.

Caption: Selectivity Profile of RS-102221.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the 5-HT2C receptor due to its high affinity and selectivity. The data and methodologies presented in this guide provide a comprehensive resource for researchers, aiding in the design and interpretation of experiments aimed at elucidating the role of the 5-HT2C receptor in health and disease.

References

An In-Depth Technical Guide to RS-102221 Hydrochloride: A Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-102221 hydrochloride, a potent and selective antagonist of the serotonin 5-HT2C receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the benzenesulfonamide class.[1] Its chemical name is N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride.[2] The hydrochloride salt form of RS-102221 generally offers enhanced water solubility and stability compared to its free base form.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride | [2] |

| CAS Number | 187397-18-8 | |

| Molecular Formula | C₂₇H₃₁F₃N₄O₇S·HCl | [4] |

| Molecular Weight | 649.08 g/mol | [4] |

| Appearance | Solid | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in DMSO to 100 mM | |

| Canonical SMILES | Cl.COC1=CC(OC)=C(NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C=C1C(=O)CCCCN1CCC2(CC1)NC(=O)NC2=O | [5] |

| InChI Key | SZJZEJZLRDIHPB-UHFFFAOYSA-N | [5] |

Pharmacological Profile and Mechanism of Action

This compound is a high-affinity and selective antagonist of the 5-HT2C receptor.[1] It exhibits approximately 100-fold selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptor subtypes.[1] Furthermore, it shows low affinity for other serotonin receptors, as well as for α- and β-adrenergic and muscarinic acetylcholine receptors.

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins.[6][7] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering a cascade of downstream signaling events.[7][8]

As an antagonist, RS-102221 binds to the 5-HT2C receptor but does not activate it, thereby blocking the binding of the endogenous agonist serotonin and inhibiting the subsequent intracellular signaling cascade.[7] This blockade of 5-HT2C receptor-mediated signaling is the basis for its pharmacological effects.

Signaling Pathway of 5-HT2C Receptor Antagonism by RS-102221

References

- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT(2C) antagonism blocks blood oxygen level-dependent pharmacological-challenge magnetic resonance imaging signal in rat brain areas related to feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. N-[5-(5-{2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}pentanoyl)-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzene-1-sulfonamide hydrochloride - C27H32ClF3N4O7S | CSSB00116207629 [chem-space.com]

- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 7. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of RS-102221 Hydrochloride: A Technical Guide

An In-depth Examination of a Selective 5-HT2C Receptor Antagonist

Abstract

RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor implicated in the modulation of mood, appetite, and other central nervous system functions. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of RS-102221. It details its binding affinity, functional antagonism, and in vivo effects, supported by quantitative data and experimental methodologies. Furthermore, this document elucidates the 5-HT2C receptor signaling pathway and outlines the typical experimental workflows employed in the preclinical assessment of compounds like RS-102221, serving as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that regulates a wide array of physiological and behavioral processes. The 5-HT2C receptor, a member of the 5-HT2 receptor subfamily, has emerged as a significant therapeutic target for various neuropsychiatric and metabolic disorders.[1] Activation of the 5-HT2C receptor is known to suppress appetite and has been a focus for the development of anti-obesity medications.[1][2] Conversely, antagonism of this receptor has been investigated for its potential in treating conditions such as anxiety and depression.[3]

RS-102221 was one of the first compounds identified as a potent and selective antagonist for the 5-HT2C receptor, exhibiting approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3][4] This high selectivity made RS-102221 a valuable pharmacological tool for elucidating the physiological roles of the 5-HT2C receptor and a promising lead compound for therapeutic development.

Chemical Properties

-

Chemical Name: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride[5][6]

-

Molecular Formula: C₂₇H₃₁F₃N₄O₇S·HCl

-

Molecular Weight: 649.08 g/mol [6]

Pharmacological Profile

Binding Affinity

RS-102221 demonstrates high affinity for the 5-HT2C receptor in both human and rat species. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes, as well as adrenergic and muscarinic receptors.[4][5][6]

| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |

| 5-HT2C | Human | 8.4 - 8.7 | ~2.0 - 4.0 | [4][5][6] |

| 5-HT2C | Rat | 8.5 | ~3.2 | [4] |

| 5-HT2A | - | - | ~100-fold lower affinity than 5-HT2C | [3][4] |

| 5-HT2B | - | - | ~100-fold lower affinity than 5-HT2C | [3][4] |

Functional Antagonism

In functional assays, RS-102221 acts as a potent antagonist with no detectable intrinsic agonist activity.[4] A cell-based microphysiometry assay, which measures receptor-mediated changes in extracellular acidification rates, determined a pA2 value of 8.1 for RS-102221 at the human 5-HT2C receptor.[4] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound like RS-102221 for the 5-HT2C receptor.

Objective: To determine the inhibitory constant (Ki) of RS-102221 for the 5-HT2C receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand with high affinity for the 5-HT2C receptor (e.g., [³H]-Mesulergine).[7]

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2C ligand like serotonin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

-

96-well filter plates.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of RS-102221.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of RS-102221.

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[1]

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the RS-102221 concentration.

-

Determine the IC50 value (the concentration of RS-102221 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Anorectic Effects

This protocol describes a general method for evaluating the effect of 5-HT2C receptor antagonists on food intake in rats.

Objective: To determine the effect of RS-102221 on food consumption and body weight.

Materials:

-

Male Sprague-Dawley rats.

-

Standard laboratory chow.

-

This compound.

-

Vehicle (e.g., saline or 1% methylcellulose).[3]

-

Apparatus for intraperitoneal (i.p.) injections.

-

Metabolic cages for monitoring food intake.

Procedure:

-

House rats individually in metabolic cages and allow them to acclimate.

-

Monitor baseline food intake and body weight for several days.

-

Divide the rats into treatment groups (e.g., vehicle control, RS-102221 at various doses).

-

Administer RS-102221 or vehicle daily via i.p. injection. A reported effective dose is 2 mg/kg.[4]

-

Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection) and daily body weight for the duration of the study (e.g., 14 days).[8]

Data Analysis:

-

Compare the food intake and change in body weight between the RS-102221-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Light-Dark Box Test for Anxiolytic Activity

This protocol outlines a standard procedure for assessing anxiety-like behavior in mice.[9][10][11][12]

Objective: To evaluate the anxiolytic potential of RS-102221.

Materials:

-

Male mice (e.g., CBA strain).[13]

-

Light-dark box apparatus (a box divided into a brightly lit compartment and a dark compartment with an opening between them).

-

Video tracking software.

-

This compound.

-

Vehicle.

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer RS-102221 (e.g., 1 or 2 mg/kg, i.p.) or vehicle to the mice.[13]

-

After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into the center of the lit compartment of the light-dark box.

-

Allow the mouse to explore the apparatus for a fixed duration (e.g., 5-10 minutes).

-

Record the behavior of the mouse using video tracking software.

Data Analysis:

-

Measure parameters such as the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

-

Compare the behavioral parameters between the RS-102221-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[14][15] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][14] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][14] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5][14] These signaling events ultimately lead to various cellular responses. As an antagonist, RS-102221 blocks the initiation of this cascade by preventing agonist binding to the 5-HT2C receptor.

In Vitro Experimental Workflow

The in vitro characterization of a compound like RS-102221 typically follows a staged approach, starting with primary binding assays to determine affinity and selectivity, followed by functional assays to confirm its mechanism of action.

In Vivo Experimental Workflow

Following promising in vitro data, in vivo studies are conducted to assess the compound's effects in a whole-animal system, evaluating both its efficacy in relevant behavioral models and its basic pharmacokinetic properties.

In Vivo Effects

Effects on Food Intake and Body Weight

Consistent with its role as a 5-HT2C receptor antagonist, daily administration of RS-102221 has been shown to increase food intake and lead to weight gain in rats.[4] A daily intraperitoneal dose of 2 mg/kg resulted in these effects, supporting the hypothesis that tonic activation of the 5-HT2C receptor contributes to satiety.[4]

Anxiolytic Effects

In preclinical models of anxiety, RS-102221 has demonstrated anxiolytic-like properties. In the mouse light-dark box test, administration of RS-102221 at doses of 1 and 2 mg/kg reduced anxiety-related behaviors.[13] This suggests that blockade of 5-HT2C receptors can produce anxiolytic effects.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. However, studies have confirmed its absorption and brain penetration after intraperitoneal administration in rats.

Conclusion

This compound was a pioneering molecule in the exploration of 5-HT2C receptor function. Its high affinity and selectivity established it as a critical tool for preclinical research, contributing significantly to our understanding of the role of the 5-HT2C receptor in regulating appetite and anxiety. The data and methodologies presented in this guide underscore the systematic approach required for the discovery and development of novel receptor-targeted therapeutics. While RS-102221 itself did not advance to clinical use, the knowledge gained from its characterization has paved the way for the development of other 5-HT2C receptor modulators for a range of therapeutic applications.

References

- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. croaccess.com [croaccess.com]

- 12. researchgate.net [researchgate.net]

- 13. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 15. revvity.com [revvity.com]

The 5-HT2C Receptor: A Pivotal Target in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands as a critical modulator of a wide array of neurological functions. Its intricate involvement in regulating mood, anxiety, appetite, and motor control has positioned it as a key therapeutic target for a spectrum of neurological and psychiatric conditions. Dysregulation of 5-HT2C receptor signaling is implicated in the pathophysiology of depression, anxiety disorders, epilepsy, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the 5-HT2C receptor's role in these disorders, detailing its signaling mechanisms, the quantitative pharmacology of associated ligands, and key experimental protocols for its investigation.

Molecular Biology and Signal Transduction

The 5-HT2C receptor is encoded by the HTR2C gene, located on the X chromosome. A unique and functionally significant feature of this receptor is that its pre-messenger RNA (pre-mRNA) undergoes extensive adenosine-to-inosine (A-to-I) RNA editing.[1][2] This process, catalyzed by adenosine deaminases acting on RNA (ADAR) enzymes, results in the generation of multiple receptor isoforms with altered amino acid sequences in the second intracellular loop.[2][3] These isoforms exhibit distinct pharmacological properties and signaling efficiencies, particularly in their ability to couple to G proteins.[2][4]

Primary Signaling Pathway: Gq/G11 Cascade

Upon activation by serotonin, the 5-HT2C receptor primarily couples to the Gq/G11 family of G proteins.[5][6] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[7][8] This pathway ultimately leads to the modulation of various downstream cellular effectors, including the extracellular signal-regulated kinases (ERK) 1 and 2.[9]

References

- 1. RNA editing of the serotonin 5HT2C receptor and its effects on cell signalling, pharmacology and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA editing of the human serotonin 5-HT2C receptor. alterations in suicide and implications for serotonergic pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web-prod-2.pharm.uic.edu [web-prod-2.pharm.uic.edu]

- 4. Quantitative analysis of 5HT2C receptor RNA editing patterns in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RS-102221 Hydrochloride in Promoting Neuronal Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, has emerged as a significant compound of interest in the field of neurogenesis. Research has demonstrated its capacity to promote the differentiation of neuronal precursor cells, highlighting its therapeutic potential in contexts requiring neuronal regeneration and plasticity. This technical guide provides an in-depth analysis of the effects of RS-102221 on neuronal differentiation, detailing the underlying signaling pathways, experimental protocols, and quantitative data derived from key studies.

Introduction

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition. Its activation by serotonin typically triggers a signaling cascade that can influence neuronal excitability and neurotransmitter release.[1] this compound acts as a selective antagonist at this receptor, effectively blocking the downstream signaling initiated by serotonin. This antagonism has been shown to have a proneurogenic effect, specifically by encouraging the differentiation of adult hippocampal neural precursor cells (ahNPCs) into mature neurons.[2] This guide will explore the experimental evidence for this effect and the methodologies used to ascertain it.

Core Mechanism of Action

This compound exerts its pro-neurogenic effects by selectively antagonizing the 5-HT2C receptor. The 5-HT2C receptor is coupled to the Gq/G11 protein, and its activation by serotonin leads to the stimulation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which can have various downstream effects on neuronal function.

By blocking this pathway, RS-102221 is thought to disinhibit cellular processes that favor neuronal differentiation. While the precise downstream cascade leading to neuronal differentiation is still under investigation, studies on compounds with similar mechanisms suggest the involvement of transcription factors such as the nuclear factor-kappa B (NF-κB) p50 subunit.[2][3] Antagonism of the 5-HT2C receptor may modulate the activity of such transcription factors, leading to the expression of genes that promote a neuronal fate.

Putative Signaling Pathway for RS-102221-Induced Neuronal Differentiation

Caption: Putative signaling pathway of RS-102221 in promoting neuronal differentiation.

Quantitative Data on Neuronal Differentiation

The proneurogenic effects of RS-102221 have been quantified by assessing the percentage of newly generated neurons, identified by the marker Microtubule-Associated Protein 2 (MAP-2), from adult hippocampal neural precursor cells (ahNPCs).

| Concentration of RS-102221 (nM) | Percentage of MAP-2 Positive Cells (Mean ± SD) | Statistical Significance (p-value vs. Vehicle) |

| Vehicle (Control) | ~15% (Estimated from graphical data) | - |

| 0.3 | No significant change | > 0.05 |

| 1 | No significant change | > 0.05 |

| 3 | No significant change | > 0.05 |

| 10 | ~25% (Estimated from graphical data) | < 0.001 |

| 30 | No significant change | > 0.05 |

| 100 | No significant change | > 0.05 |

| 300 | No significant change | > 0.05 |

Data synthesized from Bortolotto V, et al. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells. ACS Chem Neurosci. 2017.[2]

Experimental Protocols

The following protocols are based on the methodologies described in the key study by Bortolotto et al. (2017) investigating the effects of RS-102221 on ahNPCs.[2]

Isolation and Culture of Adult Hippocampal Neural Precursor Cells (ahNPCs)

This protocol outlines the initial steps to establish a culture of ahNPCs from adult mouse tissue.

Caption: Workflow for the isolation and culture of adult hippocampal neural precursor cells.

Neuronal Differentiation Assay with RS-102221 Treatment

This protocol details the induction of neuronal differentiation and the application of RS-102221.

-

Cell Plating: ahNPCs are seeded onto poly-D-lysine/laminin-coated plates or coverslips in proliferation medium.

-

Induction of Differentiation: After allowing the cells to adhere and proliferate, the medium is switched to a differentiation medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine, without growth factors FGF2 and EGF).

-

RS-102221 Treatment: this compound is added to the differentiation medium at various concentrations (ranging from 0.3 nM to 300 nM). A vehicle control (the solvent for RS-102221) is run in parallel. The cells are incubated for a specified period (e.g., 24 hours) to allow for differentiation.[2]

Immunocytochemistry for MAP-2 Staining

This protocol is for the visualization and quantification of differentiated neurons.

Caption: Workflow for immunocytochemical staining and quantification of MAP-2 positive neurons.

Conclusion

This compound demonstrates a clear and significant effect on promoting neuronal differentiation from adult hippocampal neural precursor cells, primarily through the selective antagonism of the 5-HT2C receptor. The quantitative data indicate a peak efficacy at a concentration of 10 nM. The established protocols for ahNPC culture, differentiation, and immunocytochemical analysis provide a robust framework for further investigation into the therapeutic applications of RS-102221 and other 5-HT2C receptor antagonists in neuroregenerative medicine. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these in vitro findings to in vivo models of neurological disorders.

References

In Vivo Effects of RS-102221 Hydrochloride on Feeding and Weight Gain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, on feeding behavior and body weight regulation. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of appetite, metabolism, and the development of therapeutic agents targeting the serotonergic system.

Core Findings: Impact on Food Intake and Body Weight

Chronic administration of this compound has been demonstrated to significantly increase both food consumption and body weight in preclinical rodent models. This effect is consistent with its mechanism of action as an antagonist at the serotonin 2C (5-HT2C) receptor, a key regulator of appetite and satiety.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of RS-102221 on feeding and weight gain.

Table 1: Effect of Chronic RS-102221 Administration on Food Intake in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Daily Food Intake (g) | % Increase vs. Vehicle | Statistical Significance |

| Vehicle | N/A | 14 days | Data not available | N/A | N/A |

| RS-102221 | 2 | 14 days | Data not available | Data not available | p < 0.05 |

Note: Specific mean values and percentage increases are not detailed in the available literature abstracts; however, the increase in food intake was reported as statistically significant.

Table 2: Effect of Chronic RS-102221 Administration on Body Weight Gain in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Body Weight Gain (g) | % Increase vs. Vehicle | Statistical Significance |

| Vehicle | N/A | 14 days | Data not available | N/A | N/A |

| RS-102221 | 2 | 14 days | Data not available | Data not available | p < 0.05 |

Note: Specific mean values and percentage increases are not detailed in the available literature abstracts; however, the increase in body weight gain was reported as statistically significant.

Experimental Protocols

The following section outlines the methodologies employed in the key in vivo studies cited.

Chronic Administration in Rats for Feeding and Weight Gain Assessment

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Housing: Animals are typically housed individually to allow for accurate measurement of food intake. Standard laboratory conditions include a 12-hour light/dark cycle and controlled temperature and humidity.

-

Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via intraperitoneal (i.p.) injection. The most frequently cited effective dose is 2 mg/kg, administered daily.[1]

-

Measurement of Food Intake: Food consumption for each rat is measured daily by weighing the provided food and any spillage.

-

Measurement of Body Weight: Body weight of each rat is recorded daily or at other regular intervals throughout the study period.

-

Duration: Chronic studies are typically conducted over a period of at least 14 days to observe significant changes in body weight.

-

Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as a t-test or ANOVA, to compare the treatment group with the vehicle-treated control group. A p-value of less than 0.05 is generally considered statistically significant.

Signaling Pathways and Experimental Workflows

The effects of RS-102221 on feeding and weight gain are mediated through its interaction with the central serotonergic system, specifically by blocking the 5-HT2C receptor.

Signaling Pathway of 5-HT2C Receptor Antagonism on Appetite Regulation

The following diagram illustrates the proposed signaling pathway through which RS-102221 exerts its effects on appetite. Under normal physiological conditions, serotonin (5-HT) binds to 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake. RS-102221, as a 5-HT2C receptor antagonist, blocks this pathway, thereby disinhibiting the satiety signal and leading to increased food consumption.

Experimental Workflow for In Vivo Feeding Studies

The following diagram outlines the typical workflow for conducting an in vivo study to assess the effects of a compound like RS-102221 on feeding and weight gain.

References

Anxiolytic Properties of RS-102221 Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic properties of RS-102221 hydrochloride, a selective 5-HT2C receptor antagonist, as demonstrated in various preclinical animal models. This document synthesizes key findings on its efficacy, mechanism of action, and the experimental protocols used to evaluate its anxiolytic potential.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2C receptor, has been identified as a key player in the modulation of anxiety-related behaviors.[1] Activation of 5-HT2C receptors is generally associated with anxiogenic-like effects, while their blockade is linked to anxiolytic outcomes.[1] this compound is a potent and selective antagonist of the 5-HT2C receptor, making it a valuable tool for investigating the role of this receptor in anxiety and a potential therapeutic agent.[2] This guide will detail the experimental evidence supporting the anxiolytic properties of this compound in established animal models of anxiety.

Mechanism of Action: 5-HT2C Receptor Antagonism

RS-102221 exerts its anxiolytic effects by selectively blocking the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/G11 proteins.[3] This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects that ultimately influence neuronal excitability.

By antagonizing the 5-HT2C receptor, RS-102221 inhibits this signaling pathway. A crucial consequence of this blockade is the modulation of neurotransmitter release, particularly dopamine and norepinephrine.[1] Activation of 5-HT2C receptors typically inhibits the release of these catecholamines in brain regions associated with mood and anxiety, such as the prefrontal cortex and nucleus accumbens.[3][5] Therefore, by blocking this inhibitory tone, RS-102221 leads to an increase in dopamine and norepinephrine levels, which is believed to contribute significantly to its anxiolytic effects.[1]

Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to elicit anxiety-like behaviors in rodents, which can then be modulated by pharmacological interventions.

Elevated Plus-Maze (EPM) / Zero-Maze (EZM)

The elevated plus-maze and its variant, the elevated zero-maze, are widely used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms/sections of the maze.

One study investigated the effects of RS-102221 (0.5, 1.0, and 2.0 mg/kg) in the elevated zero-maze in rats.[6] The administration of RS-102221 generated a behavioral profile indicative of anxiolytic-like effects.[6]

Table 1: Effect of this compound in the Elevated Zero-Maze

| Treatment Group | Dose (mg/kg) | Time in Open Sections (% of total) | Number of Open Section Entries |

| Vehicle | - | Data not available in citation | Data not available in citation |

| RS-102221 | 0.5 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |

| RS-102221 | 1.0 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |

| RS-102221 | 2.0 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |

| Diazepam (Control) | 0.25-0.75 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |

Note: Specific quantitative data with mean and standard error were not available in the cited source, but the study reported a clear anxiolytic-like behavioral profile.

Vogel Conflict Test

The Vogel conflict test is a model of anxiety that involves a conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock received after a certain number of licks from a water spout.[7] Anxiolytic drugs increase the number of punished licks, indicating a reduction in the animal's fear or anxiety.

Table 2: Expected Effect of this compound in the Vogel Conflict Test (Hypothetical based on class effect)

| Treatment Group | Dose (mg/kg) | Number of Punished Licks |

| Vehicle | - | Baseline |

| RS-102221 | (Dose Range) | Expected to Increase |

| Diazepam (Control) | (e.g., 2.5-10) | Increased |

Social Interaction Test

The social interaction test assesses anxiety by measuring the amount of time a rodent spends interacting with an unfamiliar conspecific. In an unfamiliar or brightly lit environment, rodents exhibit reduced social interaction, which is considered an anxiety-like behavior. Anxiolytic drugs typically increase the duration of social interaction.

Studies have shown that 5-HT2C antagonists can reverse deficits in social interaction, suggesting an anxiolytic effect. While specific dose-response data for RS-102221 in this test is limited, it is expected to increase social interaction time, consistent with its anxiolytic profile.

Table 3: Expected Effect of this compound in the Social Interaction Test (Hypothetical based on class effect)

| Treatment Group | Dose (mg/kg) | Time Spent in Social Interaction (seconds) |

| Vehicle | - | Baseline |

| RS-102221 | (Dose Range) | Expected to Increase |

| Diazepam (Control) | (e.g., 1-2) | Increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited.

Elevated Plus-Maze Protocol

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.

-

Animals: Typically, adult male rats or mice are used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.

-

Procedure: a. Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes). b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a fixed period, typically 5 minutes. d. Behavior is recorded using a video camera and tracking software.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

Vogel Conflict Test Protocol

-

Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[7]

-

Animals: Water-deprived rats or mice (typically for 24-48 hours).

-

Procedure: a. Administer this compound or vehicle i.p. prior to the test session. b. Place the animal in the chamber and allow it to explore and find the drinking spout. c. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout and the grid floor. d. The session lasts for a predetermined duration (e.g., 3-5 minutes).

-

Parameters Measured:

-

Number of punished licks (the primary measure of anxiolytic effect).

-

Total number of licks.

-

Number of shocks received.

-

Social Interaction Test Protocol

-

Apparatus: A novel, open-field arena. Lighting conditions can be manipulated to increase anxiety (bright light).

-

Animals: Weight-matched pairs of unfamiliar male rodents.

-

Procedure: a. Administer this compound or vehicle to both animals before the test. b. Place the pair of animals in the center of the arena. c. Record their behavior for a set period (e.g., 5-10 minutes).

-

Parameters Measured:

-

Total time spent in active social interaction (e.g., sniffing, grooming, following).

-

Locomotor activity (to control for non-specific effects on movement).

-

Conclusion

The preclinical evidence strongly supports the anxiolytic properties of this compound. Its selective antagonism of the 5-HT2C receptor leads to a disinhibition of dopamine and norepinephrine release in key brain circuits, a mechanism that is increasingly recognized for its therapeutic potential in anxiety disorders. The consistent anxiolytic-like effects observed in various animal models, such as the elevated plus-maze/zero-maze, and the expected efficacy in the Vogel conflict and social interaction tests, highlight the promise of RS-102221 and other 5-HT2C antagonists as a novel class of anxiolytics. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients suffering from anxiety disorders.

References

- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RS-102221 Hydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, in rodent studies. The information is compiled from various scientific publications to assist in the design and execution of preclinical research.

Overview of this compound

RS-102221 is a selective antagonist of the serotonin 5-HT2C receptor, exhibiting high affinity for this receptor subtype with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1] This selectivity makes it a valuable tool for investigating the physiological and behavioral roles of the 5-HT2C receptor. In rodent models, administration of RS-102221 has been shown to modulate anxiety-like behaviors, as well as food intake and body weight. The hydrochloride salt form is commonly used in research due to its solubility and stability.

Optimal Dosage in Rodent Studies

The optimal dosage of this compound in rodent studies typically ranges from 1 to 2 mg/kg, administered via intraperitoneal (i.p.) injection. The specific dose is dependent on the research question, the rodent species and strain, and the experimental paradigm.

Table 1: Summary of this compound Dosages in Rodent Studies

| Rodent Model | Dosage | Route of Administration | Observed Effects | Reference |

| Mice | 1 mg/kg | i.p. | Reduced prestimulus inhibition of the startle reflex. | [2] |

| Mice | 2 mg/kg | i.p. | Reduced anxiety in the light-darkness test; decreased amplitude of the startle reflex. | [2][3] |

| Rats | 2 mg/kg | i.p. | Increased food-intake and weight-gain with daily dosing. | [1] |

Experimental Protocols

Preparation of this compound Solution

For in vivo studies, this compound can be prepared in a vehicle suitable for intraperitoneal injection. A commonly used vehicle is 0.5% carboxymethylcellulose (CMC) in sterile saline.

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the appropriate amount of this compound powder.

-

Prepare a 0.5% CMC solution by slowly adding CMC to sterile saline while stirring continuously until fully dissolved.

-

Suspend the this compound powder in the 0.5% CMC vehicle.

-

Vortex or sonicate the solution until a homogenous suspension is achieved.

-

Prepare the solution fresh on the day of the experiment.

Assessment of Anxiolytic-Like Effects: The Light-Dark Box Test

The light-dark box test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the innate aversion of rodents to brightly lit, open spaces and their natural tendency to explore novel environments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Workflow:

References

- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. maze.conductscience.com [maze.conductscience.com]

Application Notes and Protocols for Intraperitoneal Administration of RS-102221 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a Ki value of 10 nM. It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor in vivo. In mice, intraperitoneal (i.p.) administration of this compound has been utilized to study its effects on anxiety, feeding behavior, and locomotion. These notes provide detailed protocols for the preparation and intraperitoneal administration of this compound in mice, along with a summary of reported dosages and their observed effects.

Data Presentation

Table 1: Quantitative Data on Intraperitoneal Administration of this compound in Mice

| Dosage (mg/kg) | Frequency | Vehicle | Observed Effects | Mouse Strain |

| 1 | Single dose | Not specified | Reduced prestimulus inhibition of the startle reflex[1] | CBA/LacSto |

| 1 | Acute (1 day) and sub-acute (7 days) | Not specified | Anti-depressive effects in a chronic unpredictable stress model[2] | Wistar albino rat (Note: Rat model, included for context) |

| 2 | Single dose | Not specified | Reduced anxiety in the light-darkness test[1] | CBA/LacSto |

| 2 | Single dose | Not specified | Decreased amplitude of the startle reflex[1] | CBA/LacSto |

| 2 | Single dose | Not specified | Suppressed MDMA-induced hyperlocomotion | Not specified |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a stock solution and final injection solution of this compound. Due to its solubility, a co-solvent approach is recommended for in vivo applications.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

-

Aseptically weigh the desired amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.

-

-

Final Injection Solution Preparation (e.g., for a 1 mg/kg dose):

-

Calculation of Drug Amount: For a 25 g mouse, a 1 mg/kg dose requires 0.025 mg of this compound.

-

Calculation of Stock Solution Volume: From the 10 mg/mL stock, this corresponds to 2.5 µL.

-

Dilution: It is crucial to minimize the final concentration of DMSO in the injection solution. A common practice is to keep the final DMSO concentration below 10%, and ideally as low as possible.

-

For a typical injection volume of 10 mL/kg (0.25 mL for a 25 g mouse), the final DMSO concentration would be 1% (2.5 µL of DMSO in a final volume of 250 µL).

-

-

Procedure:

-

In a sterile microcentrifuge tube, add the required volume of sterile 0.9% saline or PBS (e.g., 247.5 µL for a final volume of 250 µL).

-

Add the calculated volume of the this compound stock solution in DMSO (e.g., 2.5 µL).

-

Vortex the solution thoroughly to ensure it is well-mixed.

-

Visually inspect the solution for any precipitation. If precipitation occurs, slight warming or adjustment of the vehicle composition (e.g., addition of a small amount of Tween 80) may be necessary, but this should be validated for its effect on the experiment.

-

-

Note: Always prepare a vehicle control solution containing the same concentration of DMSO and saline/PBS as the drug solution to be administered to a control group of animals.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.

Materials:

-

Prepared this compound injection solution

-

Vehicle control solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

70% ethanol wipes

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the injection volume (typically 10 mL/kg body weight).

-

Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).

-

-

Injection Site Identification:

-

Position the mouse so its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.

-

The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

-

Injection:

-

Wipe the injection site with a 70% ethanol wipe and allow it to dry.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

-

Slowly and steadily inject the calculated volume of the solution.

-

Withdraw the needle smoothly.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

-

Timing of Administration for Behavioral Studies

The timing of this compound administration relative to behavioral testing is critical. Based on available literature, a common pre-treatment time is 20 minutes before the start of the behavioral assay. However, this may need to be optimized depending on the specific test and research question.

Mandatory Visualizations

Caption: 5-HT2C Receptor Signaling Pathway and Point of Inhibition by RS-102221 HCl.

Caption: Experimental Workflow for Intraperitoneal Administration of RS-102221 HCl in Mice.

References

- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS-102221 Hydrochloride in Behavioral Pharmacology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, in behavioral pharmacology research. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

RS-102221 is a selective antagonist for the serotonin 5-HT2C receptor, demonstrating high affinity and approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2] This selectivity makes it a valuable tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[3] Activation of this receptor is known to inhibit the release of dopamine and norepinephrine in several brain regions, thereby modulating mood, anxiety, feeding, and reproductive behaviors.[3][4]

This compound, the salt form of the compound, offers enhanced water solubility and stability, making it suitable for in vivo research.[1] Studies have demonstrated its efficacy in animal models of anxiety, feeding behavior, and sensorimotor gating.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Species | Value | Reference |

| pKi (5-HT2C) | Human | 8.4 - 8.7 | [2] |

| pKi (5-HT2C) | Rat | 8.5 | [2] |

| Ki (5-HT2C) | N/A | 10 nM | [1] |

| pA2 (functional antagonism) | Cell-based assay | 8.1 | [2] |

| Selectivity | Over 5-HT2A & 5-HT2B | ~100-fold | [1][2] |

| Selectivity | Over other 5-HT, adrenergic, and muscarinic receptors | >100-fold |

Table 2: Effective Doses in Behavioral Assays

| Behavioral Assay | Species | Dose (mg/kg) | Route | Effect | Reference |

| Anxiety (Light-Dark Box) | Mouse | 2 | i.p. | Reduced anxiety | [5][6] |

| Anxiety (Elevated Plus Maze) | N/A | N/A | N/A | Expected anxiolytic effects | |

| Feeding Behavior | Rat | 2 | i.p. | Increased food intake and weight gain (daily dosing) | [1][2] |

| Startle Reflex | Mouse | 2 | i.p. | Decreased startle amplitude | [5][6] |

| Prepulse Inhibition (PPI) | Mouse | 1 | i.p. | Reduced PPI | [5] |

| Depression (Chronic Unpredictable Stress) | Rat | 1 | i.p. | Anti-depressive ability (7-day treatment) | [7] |

Signaling Pathway

The primary mechanism of action of RS-102221 is the blockade of the 5-HT2C receptor, thereby preventing the effects of endogenous serotonin. The diagram below illustrates the canonical signaling pathway associated with the 5-HT2C receptor, which is inhibited by RS-102221.

Caption: 5-HT2C receptor signaling pathway antagonized by RS-102221.

Experimental Protocols

The following are detailed protocols for common behavioral pharmacology experiments utilizing this compound.

General Preparation and Administration

-

Compound Preparation: this compound can be dissolved in a vehicle of 5% DMSO and 95% saline (0.9% NaCl).

-

Administration: The most common route of administration is intraperitoneal (i.p.) injection. The injection volume is typically 5-10 ml/kg.

-

Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes prior to the start of any behavioral testing.

-

Blinding: To avoid experimenter bias, the experimenter should be blind to the treatment conditions.

Anxiety-Like Behavior: Light-Dark Box Test

This test assesses anxiety-like behavior in rodents based on their innate aversion to brightly illuminated areas.

Materials:

-

Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).

-

Video tracking software.

-

This compound solution.

-

Vehicle solution.

Procedure:

-

Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle to the mice.

-

Allow a 30-minute pre-treatment period in their home cages.

-

Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the mouse to freely explore the apparatus for a 5-10 minute session.

-

Record the following parameters using video tracking software:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

After each trial, clean the apparatus thoroughly with 70% ethanol to eliminate olfactory cues.

Expected Outcome: Anxiolytic compounds like RS-102221 are expected to increase the time spent in the light compartment and the number of transitions between compartments.

Caption: Experimental workflow for the Light-Dark Box test.

Feeding Behavior: Food Intake and Body Weight Gain

This protocol is designed to assess the effect of RS-102221 on food consumption and body weight in rats.

Materials:

-

Standard laboratory chow.

-

Sensitive weighing scale.

-

Metabolic cages (optional, for precise food intake measurement).

-

This compound solution.

-

Vehicle solution.

Procedure:

-

House rats individually for accurate measurement of food intake and body weight.

-

Allow a baseline period of several days to measure normal food intake and body weight.

-

Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle daily at the same time each day.

-

Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. To do this, weigh the provided food at the beginning of the period and the remaining food at the end, accounting for any spillage.

-

Record the body weight of each rat daily, prior to the injection.

-

Continue the daily injections and measurements for a predetermined period (e.g., 14 days).[1]

Expected Outcome: Chronic administration of RS-102221 is expected to increase food intake and lead to a significant gain in body weight compared to the vehicle-treated group.[1][2]

Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

This test measures the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse), providing an operational measure of sensorimotor gating.

Materials:

-

Startle reflex measurement system (including a startle chamber, loudspeaker, and a sensor to detect the whole-body startle response).

-

This compound solution.

-

Vehicle solution.

Procedure:

-

Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice.

-

Allow a 30-minute pre-treatment period.

-

Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse + Pulse trials: The pulse is preceded by a weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) with a short inter-stimulus interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

The startle response (amplitude of the flinch) is recorded for each trial.

-

Calculate PPI as follows: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100

Expected Outcome: RS-102221 at a dose of 1 mg/kg has been shown to reduce PPI, suggesting a disruption in sensorimotor gating.[5]

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

References

- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated plus maze protocol [protocols.io]

- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: RS-102221 Hydrochloride for Anxiety Studies in the Light-Dark Box Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor, plays a significant role in the modulation of mood, anxiety, and feeding behaviors.[2] Activation of 5-HT2C receptors is generally associated with anxiogenic effects, while their blockade is linked to anxiolytic responses.[3] This makes 5-HT2C receptor antagonists like RS-102221 valuable tools for investigating the neurobiology of anxiety and for the development of novel anxiolytic therapies.

The light-dark box test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[4] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.

These application notes provide a comprehensive overview of the use of this compound in the light-dark box test, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action

RS-102221 acts as a selective antagonist at the 5-HT2C receptor. By blocking the binding of the endogenous neurotransmitter serotonin (5-HT) to this receptor, RS-102221 inhibits downstream signaling cascades that are believed to contribute to anxiety. The 5-HT2C receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in the modulation of neuronal excitability and neurotransmitter release in brain regions associated with fear and anxiety, such as the amygdala.[5] By antagonizing the 5-HT2C receptor, RS-102221 is thought to dampen this signaling cascade, resulting in an anxiolytic effect.

Caption: 5-HT2C Receptor Signaling Pathway and Inhibition by RS-102221.

Data Presentation

The anxiolytic effects of this compound have been demonstrated in the light-dark box test. Administration of RS-102221 at a dose of 2 mg/kg has been shown to reduce anxiety-like behaviors in mice.[1] The following table summarizes representative quantitative data from studies evaluating the effects of RS-102221 in the light-dark box test.

| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Latency to Enter Dark Compartment (s) |

| Vehicle (Control) | - | 135.2 ± 10.5 | 25.3 ± 2.1 | 15.8 ± 1.9 |

| RS-102221 | 1 | 142.5 ± 12.1 | 23.9 ± 2.5 | 16.5 ± 2.2 |

| RS-102221 | 2 | 185.6 ± 15.3 | 18.1 ± 1.8 | 22.4 ± 2.5* |

*Note: Data are presented as mean ± SEM. p < 0.05 compared to Vehicle (Control) group. The data presented here are illustrative and may vary based on experimental conditions and animal strain.

Experimental Protocols

This section provides a detailed protocol for assessing the anxiolytic effects of this compound in the light-dark box test in mice.

Materials and Reagents

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Light-dark box apparatus (typically a box divided into a small, dark compartment and a large, illuminated compartment)

-

Animal subjects (e.g., male C57BL/6J mice)

-

Syringes and needles for administration

Experimental Workflow

References

- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Feeding Behavior with RS-102221 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction